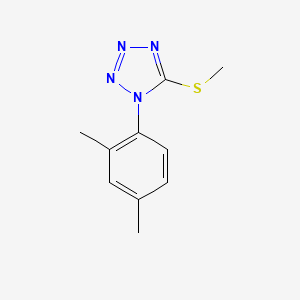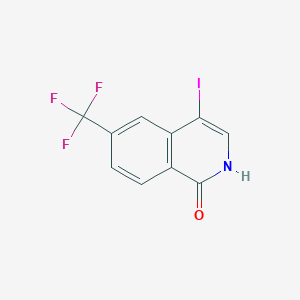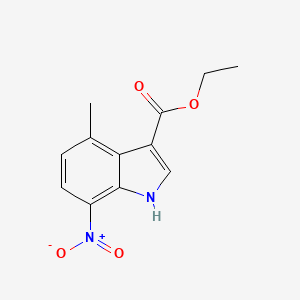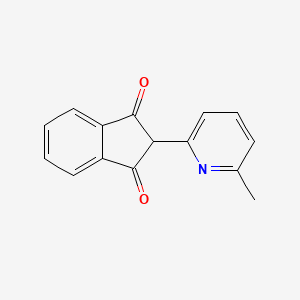
1-(2,4-Dimethylphenyl)-5-(methylthio)-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethylphenyl)-5-(methylthio)-1H-tetrazole is an organic compound with a unique structure that includes a tetrazole ring substituted with a 2,4-dimethylphenyl group and a methylthio group
Preparation Methods
The synthesis of 1-(2,4-Dimethylphenyl)-5-(methylthio)-1H-tetrazole typically involves the reaction of 2,4-dimethylphenylhydrazine with carbon disulfide and sodium azide under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are then cyclized to form the tetrazole ring. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .
Chemical Reactions Analysis
1-(2,4-Dimethylphenyl)-5-(methylthio)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted tetrazoles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
1-(2,4-Dimethylphenyl)-5-(methylthio)-1H-tetrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)-5-(methylthio)-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2,4-Dimethylphenyl)-5-(methylthio)-1H-tetrazole can be compared with similar compounds such as:
1-(2,4-Dimethylphenyl)ethanol: This compound has a similar phenyl group but lacks the tetrazole ring and methylthio group.
1-(2,4-Dimethylphenyl)thio)phenyl)piperazine: This compound contains a similar thio group but has a different core structure. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H12N4S |
|---|---|
Molecular Weight |
220.30 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-5-methylsulfanyltetrazole |
InChI |
InChI=1S/C10H12N4S/c1-7-4-5-9(8(2)6-7)14-10(15-3)11-12-13-14/h4-6H,1-3H3 |
InChI Key |
IANVZLVRMJSJPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NN=N2)SC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidin]-6-yl)boronic acid](/img/structure/B15330714.png)


![3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B15330732.png)
![4-((Trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B15330740.png)



![2,7-Dichloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15330762.png)
![3-Azido-N-Boc-N-[(tributylstannyl)methyl]-1-propanamine](/img/structure/B15330766.png)
![2,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15330770.png)

![2-(2-Fluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B15330782.png)
